N-Carbobenzyloxy-D-serine-beta-lactone
Description
Contextualization within Amino Acid Chemistry and Organic Synthesis
N-Carbobenzyloxy-D-serine-beta-lactone is structurally derived from D-serine, an enantiomer of the more common proteinogenic L-serine. nih.gov While L-amino acids are the primary components of proteins, D-amino acids like D-serine play crucial physiological roles, particularly in the nervous system where D-serine acts as a neurotransmitter. nih.gov The chemical modification of D-serine into its β-lactone form introduces a highly strained oxetanone ring. This four-membered cyclic ester, or β-lactone, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by a variety of nucleophiles. researchgate.nettamu.edu
The compound's structure also features an N-Carbobenzyloxy (Cbz or Z) group, a common amine protecting group in peptide synthesis. chemicalbook.comnih.gov Introduced historically by Bergmann and Zervas, the Cbz group prevents the nitrogen atom's nucleophilicity from interfering with other desired reactions and can be removed under specific conditions, typically hydrogenolysis. researchgate.netchemicalbook.com In this context, the Cbz group allows for selective reactions at other parts of the molecule, namely the electrophilic β-lactone ring. This combination of a chiral amino acid backbone, a reactive lactone ring, and a stable protecting group positions this compound as a versatile intermediate for creating novel, unnatural β-substituted amino acids. ontosight.airesearchgate.net
Significance as a Chiral Building Block in Enantioselective Synthesis
In pharmaceutical and materials science, the three-dimensional arrangement of atoms (stereochemistry) in a molecule is critical, as different enantiomers can have vastly different biological activities. Enantioselective synthesis is the practice of selectively producing one specific enantiomer of a chiral molecule. Chiral building blocks are optically pure compounds that serve as starting materials, incorporating a predefined stereocenter into a new, larger molecule, thereby avoiding the need for difficult separation of enantiomers later in the synthesis.
This compound is a quintessential chiral building block. cymitquimica.com It possesses a single, defined stereocenter at the α-carbon (the carbon attached to the nitrogen), which is in the (R)-configuration. lgcstandards.comontosight.ai The principal value of this compound lies in its reaction with nucleophiles, which preferentially attack the β-carbon of the strained lactone ring, leading to alkyl-oxygen cleavage. researchgate.netresearchgate.net This reaction opens the ring to form a new carbon-nucleophile bond at the β-position, generating a derivative of D-alanine while preserving the original (R)-stereochemistry at the α-carbon. This process provides a reliable method for synthesizing a wide array of optically pure β-substituted α-amino acids, which are valuable components in the development of peptides, pharmaceuticals, and other bioactive molecules. researchgate.netacs.org
General Reaction Scheme in Enantioselective Synthesis
| Reactant | Nucleophile (Nu⁻) | Product (β-substituted alanine (B10760859) derivative) |
|---|---|---|
| N-Cbz-D-serine-β-lactone | Halides (e.g., Cl⁻) | N-Cbz-β-chloro-D-alanine |
| N-Cbz-D-serine-β-lactone | Azides (e.g., N₃⁻) | N-Cbz-β-azido-D-alanine |
| N-Cbz-D-serine-β-lactone | Thiols (e.g., R-S⁻) | N-Cbz-β-thio-D-alanine derivatives |
Historical Development of its Synthesis and Utility
The synthesis and use of N-protected serine β-lactones have evolved significantly over time. A primary challenge in their preparation was the intramolecular cyclization of N-protected serine without causing racemization (loss of stereochemical purity). A major breakthrough was the application of the Mitsunobu reaction, which allows for the dehydration and ring-closure of N-Cbz-D-serine under mild conditions, yielding the desired β-lactone in good yields and with high optical purity. researchgate.net This development made chiral β-lactones like N-Cbz-D-serine-β-lactone much more accessible for synthetic applications.
Initially utilized as a straightforward precursor to various β-substituted D-alanine derivatives, the scope of its utility has since expanded. researchgate.netresearchgate.net Researchers have employed it in the total synthesis of more complex natural products and bioactive compounds. For example, β-lactones have served as key intermediates in the synthesis of the glucosidase inhibitors schulzeines B and C. nih.gov
Furthermore, the reactivity of the β-lactone ring has been harnessed in biochemical research. N-Cbz-serine β-lactones have been identified as potent enzyme inhibitors. Specifically, the L-enantiomer has been shown to be an irreversible inactivator of the hepatitis A virus (HAV) 3C cysteine proteinase, a key enzyme for viral replication. researchgate.netnih.gov In this interaction, the active site cysteine of the enzyme attacks the β-carbon of the lactone, leading to covalent modification and inhibition. nih.gov The D-enantiomer, this compound, acts as a reversible competitive inhibitor of the same enzyme. researchgate.netnih.gov This demonstrates the compound's value not only as a synthetic building block but also as a tool for probing enzyme mechanisms and developing potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-oxooxetan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZPRQDHIUBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Carbobenzyloxy D Serine Beta Lactone
Cyclization Reactions of N-Protected Serine Derivatives
The formation of the strained four-membered β-lactone ring from N-protected serine derivatives is a chemically challenging transformation that has been the subject of extensive research. The primary and most successful method involves an intramolecular cyclization, where the carboxylic acid moiety acts as a nucleophile to displace an activated hydroxyl group on the β-carbon.
Modified Mitsunobu Conditions for Beta-Lactone Formation
The intramolecular cyclization of N-Carbobenzyloxy-D-serine (N-Cbz-D-serine) to its corresponding β-lactone is most effectively achieved using modified Mitsunobu conditions. cdnsciencepub.comresearchgate.net This reaction has become the gold standard for this transformation, providing good to high yields (typically 60-72%) where other methods have failed or proven inefficient. cdnsciencepub.com The reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD). cdnsciencepub.comresearchgate.net
Successful synthesis of N-Carbobenzyloxy-D-serine-beta-lactone via the Mitsunobu reaction is highly dependent on the careful optimization of reagents and reaction parameters. Key to achieving high yields is the management of the reactive intermediates and the prevention of side reactions, such as polymerization. researchgate.net
Research has shown that the reaction is best performed at very low temperatures, typically -78 °C, in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com One critical optimization involves the order of reagent addition. The most effective protocol often involves the use of a preformed complex of the triphenylphosphine and the azodicarboxylate reagent. researchgate.net
Furthermore, employing a slight excess of the azodicarboxylate relative to the triphenylphosphine has been demonstrated to improve yields. This is because any unreacted triphenylphosphine can potentially react with the β-lactone product, leading to polymerization and a reduction in the desired product's yield. researchgate.net
Table 1: Optimized Mitsunobu Reaction Parameters
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | -78 °C | Minimizes side reactions and stabilizes intermediates. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for the reaction intermediates. |
| Reagents | Triphenylphosphine (PPh₃), Dialkyl Azodicarboxylate (e.g., DMAD) | Standard Mitsunobu reagents for activating the hydroxyl group. |
| Stoichiometry | Slight excess of azodicarboxylate | Prevents polymerization initiated by unreacted PPh₃. researchgate.net |
A paramount advantage of the Mitsunobu cyclization is its high degree of stereochemical control. The reaction proceeds with a clean and complete inversion of configuration at the C-3 carbon center (the carbon bearing the hydroxyl group). cdnsciencepub.comresearchgate.net This stereospecificity is a hallmark of the Sɴ2 (bimolecular nucleophilic substitution) mechanism that governs the ring-closing step.
Starting with N-Cbz-D-serine, which has an (R) configuration at the α-carbon, the intramolecular Sɴ2 attack by the carboxylate ion on the activated β-hydroxyl group results in the formation of the (R)-β-lactone. Critically, this process occurs without any detectable racemization, ensuring the enantiomeric purity of the product. cdnsciencepub.com This precise control is essential for the use of the β-lactone as a chiral building block in the synthesis of other optically pure molecules. researchgate.net
The mechanism of the Mitsunobu reaction, particularly in the context of β-hydroxy acid cyclization, can theoretically proceed through two distinct pathways: Hydroxy Group Activation (HGA) or Carboxy Group Activation (CGA). In the case of N-protected serine derivatives, extensive mechanistic studies, including deuterium (B1214612) and oxygen-18 labeling experiments, have definitively shown that the reaction proceeds via the Hydroxy Group Activation (HGA) pathway. cdnsciencepub.comresearchgate.net
The HGA pathway involves the following key steps:
Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate.
This intermediate is protonated by the carboxylic acid of the N-Cbz-D-serine.
The serine hydroxyl group then attacks the activated phosphonium (B103445) species, forming an alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group into a very good triphenylphosphine oxide leaving group.
The deprotonated carboxylate anion performs an intramolecular Sɴ2 attack on the β-carbon, displacing the triphenylphosphine oxide and closing the four-membered ring with complete inversion of stereochemistry. cdnsciencepub.comresearchgate.net
This pathway is notably different from the cyclization of more sterically hindered β-hydroxy acids, which can favor the CGA pathway. researchgate.net The unhindered nature of the serine derivative allows for the efficient formation of the key alkoxyphosphonium intermediate required for the HGA mechanism.
Alternative Cyclization Approaches to Beta-Lactones
Prior to the widespread adoption of the modified Mitsunobu protocol, other methods for the cyclization of β-hydroxy acids were employed, though often with limited success for serine derivatives. These earlier attempts frequently resulted in low to modest yields, ranging from 5% to 45%, and sometimes lacked stereochemical control. cdnsciencepub.com
One classical approach involves the treatment of a β-hydroxy acid with benzenesulfonyl chloride in pyridine (B92270) at low temperatures. google.com This method aims to convert the hydroxyl group into a good leaving group (a sulfonate ester), which is then displaced by the carboxylate. However, for sensitive substrates like serine derivatives, this method can be inefficient and lead to side products.
Other historical methods for β-lactone synthesis include the internal nucleophilic displacement of a halide from a β-halocarboxylate salt or the cycloaddition of ketenes with aldehydes. google.com While useful in other contexts, these methods are not directly applicable or efficient for the straightforward cyclization of N-protected serine. The development of the modified Mitsunobu reaction represented a significant advancement, providing a reliable, high-yield, and stereospecific route that these earlier methods lacked.
Precursor Compounds and Starting Materials from Natural Amino Acids
The synthesis of this compound begins with the naturally occurring amino acid, D-serine. The stereochemistry of the final product is directly inherited from this starting material. The synthesis of the immediate precursor, N-Cbz-D-serine, is a standard procedure in peptide chemistry.
The process involves the protection of the amino group of D-serine. This is typically achieved by reacting D-serine with benzyl (B1604629) chloroformate (also known as Carbobenzyloxy chloride, Cbz-Cl) under basic conditions, often using sodium hydroxide (B78521) or sodium carbonate in an aqueous solution. researchgate.net This reaction, known as the Schotten-Baumann reaction, yields N-Carbobenzyloxy-D-serine. This protected amino acid is a stable, crystalline solid that can be purified and then used as the direct substrate for the intramolecular Mitsunobu cyclization. The same procedure can be applied to L-serine to produce the enantiomeric N-Cbz-L-serine, which in turn can be cyclized to form N-Carbobenzyloxy-L-serine-beta-lactone. researchgate.net
Strategies for Enantiomerically Pure Synthesis
The synthesis of this compound in an enantiomerically pure form is critical for its applications, particularly as a chiral building block in the creation of complex molecules. mdpi.com The primary and most effective strategy employed is a chiral pool synthesis, which utilizes the readily available, enantiopure starting material, D-serine. mdpi.comresearchgate.net This approach preserves the stereochemical integrity of the α-carbon from the starting amino acid in the final β-lactone product.
The core of this methodology involves two key transformations: the protection of the amino group of D-serine, followed by an intramolecular cyclization to form the strained four-membered β-lactone ring. The cyclization step is the most crucial and is typically achieved by converting the β-hydroxyl group into a good leaving group, which is then displaced by the carboxylate group in an intramolecular S_N_2 reaction.
A widely employed method for this cyclization is the Mitsunobu reaction. In this procedure, N-Cbz-D-serine is treated with a combination of a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reagent system activates the primary hydroxyl group, facilitating the intramolecular ring-closing reaction. The configuration of the chiral α-carbon is retained during this process, directly translating the stereochemistry of the starting D-serine to the product.
An alternative, yet similar, strategy involves the activation of the hydroxyl group via sulfonation. N-Cbz-D-serine can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This forms a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group. Subsequent treatment with a non-nucleophilic base promotes the intramolecular cyclization to yield the desired β-lactone.
These substrate-controlled syntheses are highly efficient because the chirality is inherent to the starting material, obviating the need for asymmetric catalysts or chiral auxiliaries. mdpi.com The resulting this compound is a valuable intermediate that can be used in ring-opening reactions with various nucleophiles to produce a wide range of optically pure N-protected α-amino acids. orgsyn.org
Detailed Research Findings
The synthesis starting from D-serine is a well-established route. The process begins with the protection of the amino group using benzyl chloroformate under basic conditions to yield N-Cbz-D-serine. The subsequent cyclization is the key step for which specific conditions have been optimized to maximize yield and prevent side reactions, such as polymerization or intermolecular esterification. The Mitsunobu reaction is frequently the method of choice due to its typically mild conditions and high efficiency for forming the strained lactone ring.
Below is a data table summarizing a representative synthetic protocol based on the Mitsunobu cyclization strategy.
| Step | Reactant(s) | Reagents & Conditions | Product | Typical Yield | Key Transformation |
|---|---|---|---|---|---|
| 1 | D-Serine | 1. Benzyl chloroformate (Cbz-Cl), NaHCO₃ 2. Aqueous workup | N-Cbz-D-serine | >90% | Amine Protection |
| 2 | N-Cbz-D-serine | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous THF, 0°C to room temp. | This compound | 40-60% | Intramolecular Cyclization (Mitsunobu Reaction) |
Reactivity and Ring Opening Reactions of N Carbobenzyloxy D Serine Beta Lactone
Nucleophilic Ring-Opening Pathways
The inherent ring strain of the β-lactone system makes it susceptible to attack by a wide range of nucleophiles. The key mechanistic question in the ring-opening of N-Cbz-D-serine-β-lactone is the site of nucleophilic attack. There are two primary electrophilic centers in the molecule: the β-carbon (C-4) of the lactone ring and the carbonyl carbon (C-2).
The regiochemical outcome of the nucleophilic ring-opening of N-Cbz-D-serine-β-lactone is a result of the competition between two distinct pathways:
Attack at the Beta-Carbon (C-4): This pathway involves the nucleophile attacking the carbon atom to which the lactone oxygen is attached. This results in the cleavage of the alkyl-oxygen bond (C4-O1) and proceeds via an SN2 mechanism. This mode of reaction leads to the formation of β-substituted N-Cbz-D-alanine derivatives. This is the more common pathway, particularly with "soft" nucleophiles.
Attack at the Carbonyl Carbon (C-2): In this pathway, the nucleophile attacks the electrophilic carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond (C2-O1) and typically proceeds through a tetrahedral intermediate. This pathway results in the formation of N-Cbz-D-serine amides or esters. This route is generally favored by "hard" nucleophiles.
The preference for one pathway over the other is not absolute and can be finely tuned by the reaction conditions. For instance, the ring-opening of N-Cbz-D-serine-β-lactone with the nitrogen nucleophile Boc-L-His-OMe has been reported to yield a 2:1 mixture of regioisomers, indicating that both pathways can be operative simultaneously. researchgate.netacs.org
The delicate balance between alkyl-oxygen and acyl-oxygen cleavage can be influenced by a number of factors, allowing for a degree of control over the reaction's outcome.
The "hardness" or "softness" of the nucleophile, as described by Hard and Soft Acids and Bases (HSAB) theory, is a primary determinant of regioselectivity.
Soft Nucleophiles: Generally, soft nucleophiles, which are larger, more polarizable, and have lower charge density, preferentially attack the softer electrophilic center, the β-carbon (C-4). This category includes halides (like Cl⁻ from lithium chloride), thiolates, and many nitrogen nucleophiles. researchgate.net The reaction with these nucleophiles proceeds with inversion of configuration at the β-carbon, consistent with an SN2 mechanism.
Hard Nucleophiles: Hard nucleophiles, which are smaller, less polarizable, and have a higher charge density, tend to attack the harder electrophilic center, the carbonyl carbon (C-2). A classic example is the methoxide (B1231860) ion (CH₃O⁻), which attacks the carbonyl group to yield N-Cbz-D-serine methyl ester. researchgate.net
Ambident Nucleophiles: Some nucleophiles can exhibit borderline behavior, and the regioselectivity can be influenced by other factors. For example, certain amine-based nucleophiles can attack either site, and the outcome can be dependent on the solvent and other reagents present.
The choice of solvent can have a profound impact on the regioselectivity of the ring-opening reaction. This is often attributed to the solvent's ability to stabilize or destabilize the transition states of the competing pathways. For instance, the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines demonstrates a stark solvent-dependent regioselectivity. In acetonitrile (B52724), the reaction proceeds primarily via alkyl-oxygen cleavage to give β-amino-L-alanine derivatives. However, in halogenated solvents such as chloroform (B151607), the selectivity is inverted, favoring acyl-oxygen cleavage to produce amides of N-Cbz-L-serine.
Catalysts can play a crucial role in directing the nucleophilic attack to a specific site. Lewis acids, for example, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting attack at this position (acyl-oxygen cleavage). It has been observed that aluminum-amine reagents, which can act as Lewis acids, react smoothly at the carbonyl of N-Cbz-serine β-lactones with high regioselectivity.
Organometallic reagents, such as organocuprates, are generally considered soft nucleophiles and are known to favor attack at the β-carbon. This provides a reliable method for the formation of carbon-carbon bonds at the β-position.
Factors Influencing Regio- and Stereoselectivity
Specific Classes of Nucleophiles and Resulting Derivatives
The reaction of N-Carbobenzyloxy-D-serine-beta-lactone with various nucleophiles provides access to a wide array of β-substituted D-alanine derivatives. The following tables summarize the outcomes with different classes of nucleophiles.
Table 1: Ring-Opening with Halogen Nucleophiles
| Nucleophile Source | Product | Cleavage Pathway |
| Lithium chloride | N-Cbz-β-chloro-D-alanine | Alkyl-Oxygen (C-4 Attack) |
Table 2: Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Product | Cleavage Pathway |
| Boc-L-His-OMe | Mixture of τ- and π-regioisomers of N-Cbz-D-histidinoalanine | Both pathways observed researchgate.netacs.org |
| Heterocyclic amines (pyrrolidine, piperidine, morpholine) | N-Boc-α-alkyl-β-(sec-amino)alanines (from N-Boc analogue) | Alkyl-Oxygen (C-4 Attack) researchgate.net |
| Trimethylsilylamines (in acetonitrile) | N-Cbz-β-amino-D-alanine derivatives | Alkyl-Oxygen (C-4 Attack) |
| Aluminum-amine reagents | N-Cbz-D-serine amides | Acyl-Oxygen (C-2 Attack) |
Table 3: Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Product | Cleavage Pathway |
| Methoxide | N-Cbz-D-serine methyl ester | Acyl-Oxygen (C-2 Attack) researchgate.net |
Table 4: Ring-Opening with Sulfur Nucleophiles
| Nucleophile | Product | Cleavage Pathway |
| Cysteine thiol | Covalent adduct at the β-position | Alkyl-Oxygen (C-4 Attack) researchgate.net |
Table 5: Ring-Opening with Carbon Nucleophiles
| Nucleophile | Product | Cleavage Pathway |
| n-Tridecyllithium-derived organocuprate | (R)-N-Cbz-2-aminohexadecanoic acid | Alkyl-Oxygen (C-4 Attack) |
Stereochemical Outcomes of Ring-Opening Reactions
A crucial stereochemical feature of the ring-opening reactions of N-Cbz-D-serine-β-lactone is the outcome at the C-3 chiral center. When "soft" nucleophiles attack the β-carbon (C-3), leading to alkyl-oxygen bond cleavage, the reaction proceeds via a classic Sₙ2 mechanism. stackexchange.comresearchgate.net This mechanism results in a predictable and complete inversion of the stereochemical configuration at that center. stackexchange.com Deuterium (B1214612) and oxygen-18 labeling studies have confirmed that nucleophilic attack at C-3 occurs with inversion of configuration. researchgate.net This stereospecificity is highly valuable in asymmetric synthesis, as it allows for the transfer of the chirality from the serine precursor to a wide array of β-substituted alanine (B10760859) derivatives with a defined stereochemistry.
Diastereoselective Control in Derivative Synthesis
The inherent chirality and strained four-membered ring of this compound make it a valuable chiral building block for the synthesis of a variety of amino acid derivatives. The stereochemical outcome of its ring-opening reactions is highly dependent on the nature of the nucleophile and the reaction conditions, allowing for significant diastereoselective control in the synthesis of novel derivatives.
A key factor in achieving high diastereoselectivity is the mechanism of nucleophilic attack on the β-lactone ring. The reaction can proceed via two main pathways: acyl-oxygen cleavage at the carbonyl carbon or alkyl-oxygen cleavage at the β-carbon. The choice of pathway is influenced by the "hardness" or "softness" of the nucleophile, as well as the solvent and the presence of any catalysts.
Research has shown that organocuprates, which are considered soft nucleophiles, react with N-Cbz-D-serine-β-lactone through an SN2 mechanism at the β-carbon. This results in a clean inversion of stereochemistry at that center, providing a reliable method for the stereospecific introduction of alkyl groups and the synthesis of a range of β-substituted α-amino acids with high optical purity.
Furthermore, the regioselectivity of the ring-opening can also be controlled. For instance, the reaction of N-Cbz-D-serine-β-lactone with certain nucleophiles can lead to the formation of regioisomers. An example of this is the reaction with Boc-L-His-OMe, which yields a 2:1 mixture of τ- and π-regioisomers, highlighting the influence of the nucleophile's structure on the reaction's outcome.
The solvent plays a critical role in directing the regioselectivity of the ring-opening reaction, which in turn affects the stereochemical outcome. Studies on the analogous N-Cbz-L-serine-β-lactone have demonstrated that the choice of solvent can dramatically alter the ratio of products formed from acyl-oxygen versus alkyl-oxygen cleavage. For example, in the reaction with trimethylsilylamines, polar aprotic solvents like acetonitrile favor alkyl-oxygen cleavage, leading to the desired β-amino-L-alanine derivatives. In contrast, halogenated solvents such as chloroform promote acyl-oxygen cleavage, resulting in the formation of N-Cbz-L-serine amides. This solvent-dependent regioselectivity is a powerful tool for controlling the synthesis of specific derivatives.
The following table details the solvent-dependent regioselectivity in the ring-opening of N-Cbz-L-serine-β-lactone with N-methyl-N-(trimethylsilyl)amine, illustrating the principle of stereocontrol through reaction conditions. While this data is for the L-enantiomer, the underlying principles of solvent influence on the reaction pathway are applicable to the D-enantiomer as well.
| Entry | Solvent | Conditions | Amide Product (%) | Amino Acid Product (%) | Total Yield (%) |
| 1 | Chloroform (CHCl₃) | 20°C, 3h | 60 | 20 | 68 |
| 2 | Dichloromethane (CH₂Cl₂) | 20°C, 1h | 65 | 35 | 66 |
| 3 | Tetrahydrofuran (B95107) (THF) | 20°C, 8h | 20 | 60 | 92 |
| 4 | Acetonitrile (CH₃CN) | 20°C, 4h | 5 | 95 | 95 |
Applications in the Synthesis of Complex Organic Molecules
Precursor to Non-Proteinogenic Alpha-Amino Acids and Derivatives
Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome, are crucial components in the development of novel pharmaceuticals and bioactive compounds. wikipedia.orgnih.gov N-Carbobenzyloxy-D-serine-beta-lactone provides a chiral scaffold for the synthesis of these valuable molecules.
The reaction of N-Cbz-D-serine-β-lactone with a diverse range of nucleophiles, including those based on halogens, oxygen, sulfur, and nitrogen, leads to the formation of enantiomerically pure N-protected β-substituted alanines in high yields. researchgate.net The regioselectivity of this ring-opening reaction is dependent on the nature of the nucleophile. "Hard" nucleophiles, such as methoxide (B1231860), tend to attack the carbonyl group, while "soft" nucleophiles preferentially attack the β-carbon, leading to the desired β-substituted products. This method has been successfully applied to the synthesis of various unnatural amino acids. acs.org
Table 1: Synthesis of β-Substituted Alanines from N-Cbz-D-serine-β-lactone
| Nucleophile | Product | Reference |
| Halides (e.g., Br⁻, I⁻) | β-Haloalanines | researchgate.net |
| Thiolates (e.g., RS⁻) | β-Thioalanines | researchgate.netacs.org |
| Azides (e.g., N₃⁻) | β-Azidoalanines | researchgate.net |
| Organocuprates (e.g., R₂CuLi) | β-Alkyl/Aryl-alanines | researchgate.net |
The synthesis of β-aminoalanines and their derivatives can be achieved through the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines (Me₃Si-NR₂). researchgate.net This reaction proceeds primarily through alkyl-oxygen cleavage of the lactone ring in aprotic solvents like acetonitrile (B52724), resulting in good yields of the desired optically pure N-Cbz-β-amino-L-alanine derivatives. researchgate.net However, the use of halogenated solvents such as chloroform (B151607) can alter the reaction's regiospecificity, favoring acyl-oxygen cleavage and the formation of N-Cbz-L-serine amides. researchgate.net Aluminum-amine reagents also lead to the formation of these amide byproducts. researchgate.net
The synthesis of histidinoalanine (HAL), a cross-linked amino acid found in some proteins, presents challenges in controlling regio- and stereoisomerism. The reaction of N-Cbz-D-serine-β-lactone with Boc-L-His-OMe has been reported to yield a 2:1 mixture of the τ- and π-regioisomers of the protected HAL derivative. researchgate.netlsu.edu This lack of complete regioselectivity highlights a limitation of the β-lactone approach for the synthesis of specific histidinoalanine isomers. Alternative strategies, such as the use of sulfamidates derived from N-benzyl-D-serine methyl ester, have been developed to achieve higher regioselectivity, affording the τ-HAL derivative as a single isomer. lsu.edu
N-Cbz-serine-β-lactone derivatives are also pivotal in the synthesis of β-methylcysteine and the thioether amino acid β-methyllanthionine. While methods involving the ring-opening of Cbz-aziridine intermediates can be used, they often require additional protecting group manipulations. nih.gov A more direct approach involves the ring-opening of serine β-lactone derivatives with thiolates. For instance, the reaction with cesium thiolates of penicillamine (B1679230) has been shown to produce β,β-dimethyllanthionine derivatives in high yields (78–92%). nih.gov This methodology has been extended to the synthesis of orthogonally protected β-methyllanthionines. nih.gov
The utility of serine-derived β-lactones extends to the synthesis of α,α-disubstituted α-amino acids. A notable example is the enantiocontrolled synthesis of α-methyl amino acids via Bn₂N-α-methylserine-β-lactone. organic-chemistry.org This β-lactone undergoes regioselective ring-opening with organocuprates derived from Grignard reagents, leading to the formation of enantiopure α-methyl amino acids in excellent yields. organic-chemistry.org This method is versatile, accommodating various primary alkyl, functionalized alkyl, and aryl Grignard reagents. organic-chemistry.org The addition of trimethylsilyl (B98337) chloride (TMSCl) can further improve the regioselectivity in some cases. organic-chemistry.org
Role in Medicinal Chemistry and Drug Discovery
The unique reactivity of the β-lactone ring in this compound and its analogues makes them valuable tools in medicinal chemistry and drug discovery. The ability to introduce diverse functionalities at the β-position allows for the creation of libraries of novel amino acid derivatives for screening as potential therapeutic agents.
β-Lactone-containing molecules themselves have shown promise as enzyme inhibitors. For example, N-benzyloxycarbonyl-L-serine β-lactone has been identified as an irreversible inactivator of the 3C cysteine proteinase of hepatitis A virus (HAV). nih.gov The mechanism of inhibition involves the attack of the active site cysteine thiol on the β-position of the oxetanone ring, leading to ring opening and covalent modification of the enzyme. nih.gov In contrast, its enantiomer, the D-lactone, acts as a reversible competitive inhibitor. nih.gov This highlights the stereospecificity of the interaction and the potential of β-lactones as a new class of cysteine protease inhibitors. nih.gov Furthermore, the broader family of β-lactones is being explored for the development of new antibiotics, anticancer, antiviral, and anti-obesity agents due to their ability to inhibit serine hydrolases and lipases. wustl.edu
Utility as an Intermediate in Pharmaceutical Compound Synthesis
The unique chemical structure and inherent reactivity of this compound make it a significant intermediate in the synthesis of diverse pharmaceutical compounds. ontosight.ai Its utility stems from the electrophilic nature of the β-lactone ring, which can be opened by a wide array of nucleophiles. This property allows for the stereocontrolled introduction of β-substituted alanine (B10760859) moieties, which are key structural motifs in numerous biologically active molecules, including antibiotics and antiviral agents. ontosight.ai The ability to functionalize the molecule with high enantiomeric purity makes it a crucial precursor for creating complex chiral molecules required for drug development. researchgate.net
Development of Enzyme Inhibitors
The strained oxetanone ring of β-lactones is an effective "warhead" for the covalent modification of active sites in certain enzymes, leading to their inhibition. This has made this compound and its derivatives subjects of significant research in the development of targeted enzyme inhibitors.
The Hepatitis A Virus (HAV) 3C cysteine proteinase is an enzyme essential for viral replication, making it a prime target for antiviral drug development. nih.govacs.org Research has demonstrated that serine β-lactones are a potent class of inhibitors for this enzyme. Specifically, this compound acts as a competitive and reversible inhibitor of HAV 3C proteinase. nih.govacs.org In contrast, its enantiomer, L-N-Cbz-serine-beta-lactone, functions as an irreversible inactivator. nih.govacs.orgacs.org
The mechanism of irreversible inactivation by the L-enantiomer involves a nucleophilic attack by the active site cysteine thiol (Cys-172) on the β-carbon of the lactone ring. nih.govacs.org This attack leads to the opening of the strained ring and the formation of a stable covalent bond, effectively alkylating the enzyme and rendering it inactive. acs.org The importance of the β-lactone ring itself for binding and inhibition is critical, as related compounds lacking this four-membered ring structure fail to show significant inhibition of the HAV 3C proteinase. nih.govacs.org
| Compound | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| N-Carbobenzyloxy-D-serine-beta-lactone | Competitive, Reversible | 1.50 x 10⁻⁶ M |
| N-Carbobenzyloxy-L-serine-beta-lactone | Irreversible Inactivator | K_I = 1.84 x 10⁻⁴ M; k_inact/K_I = 3800 M⁻¹ min⁻¹ |
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that terminates the signaling of bioactive lipids like N-palmitoylethanolamine (PEA), which has anti-inflammatory properties. nih.gov Inhibition of NAAA can prolong the effects of PEA, representing a therapeutic strategy for inflammatory conditions. nih.govwikipedia.org
N-Cbz-serine β-lactone has been identified as a potent, covalent, and irreversible inhibitor of NAAA. plos.org The inhibitory mechanism involves the β-lactone ring acting as a target for the enzyme's N-terminal catalytic cysteine (Cys126). nih.govplos.org This results in the formation of a covalent thioester bond through S-acylation, which inactivates the enzyme. nih.gov The β-lactone moiety is considered essential for this inhibitory activity. plos.org
| Enzyme Source | Assay Method | IC₅₀ Value |
|---|---|---|
| Recombinant rat NAAA | LC/MS based | 2.96 ± 0.3 µM |
| Purified human NAAA (hNAAA) | Radioactive | 1.9 ± 0.5 µM |
| Purified human NAAA (hNAAA) | Fluorescent | 1.7 ± 0.2 µM |
Design and Synthesis of Peptidomimetics and Constraining Lactam Rings
The reactivity of the N-Cbz-D-serine-β-lactone ring with various nucleophiles provides a straightforward method for synthesizing optically pure N-protected β-substituted alanines. researchgate.net This reaction, involving the ring-opening of the lactone, serves as a powerful tool for creating non-natural amino acids that can be incorporated into peptides to form peptidomimetics. These peptidomimetics can offer enhanced stability, bioavailability, and specific conformations compared to their natural counterparts.
Furthermore, the principles of intramolecular ring formation, related to the synthesis of the β-lactone itself, can be extended to create larger, more stable lactam rings. By constraining the dihedral angles of Serine or Threonine residues within a peptide backbone through the formation of a lactam ring, chemists can enforce specific secondary structures, such as turns or helices. nih.gov This conformational constraint is a key strategy in rational drug design to create molecules that fit precisely into the binding sites of biological targets like receptors or enzymes. nih.gov
Applications in Polymer Science
The strained ring system of β-lactones also makes them suitable candidates for polymerization reactions, opening avenues for their use in materials science.
Monomers for the Synthesis of Biodegradable Polymers via Ring-Opening Polymerization
β-Lactones, as a class of monomers, are utilized in the synthesis of biodegradable polyesters through a process known as ring-opening polymerization (ROP). nih.gov This process is driven by the relief of ring strain inherent in the four-membered lactone structure. The polymerization can be initiated by various catalysts, leading to the formation of long polymer chains with ester linkages in the backbone. These ester bonds are susceptible to hydrolysis, rendering the resulting polymers biodegradable. While simple β-lactones like β-propiolactone are used for this purpose, functionalized lactones derived from amino acids, such as N-Cbz-D-serine-β-lactone, offer the potential to create functional polyesters and polyamides with pendant groups that can be further modified, leading to advanced biomaterials for applications in medicine. nih.gov
Synthesis of Alpha-Amino Acid-Containing Polyesters
The synthesis of polyesters incorporating alpha-amino acids represents a significant area of research, driven by the desire to create biocompatible and biodegradable materials with functional properties. One key monomer in this field is this compound. The ring-opening polymerization (ROP) of this lactone provides a direct route to polyesters with pendant protected amino groups, which can be deprotected to yield poly(D-serine ester)s. These polymers are structural analogs of poly(D-serine) and are of interest for various biomedical applications.
The polymerization of N-protected serine β-lactones, including the N-Carbobenzyloxy derivative, is a recognized method for producing functional polyesters. Research has shown that the direct polyesterification of N-(Benzyloxycarbonyl)-L-serine or the melt transesterification of its methyl ester often fails to produce high molecular weight polymers. researchgate.net In contrast, the ring-opening polymerization of N-(benzyloxycarbonyl)-L-serine β-lactone has been more successful, yielding polymers with molecular weights up to approximately 40,000 g/mol , as determined by gel permeation chromatography (GPC) relative to polystyrene standards. researchgate.net Subsequent removal of the benzyloxycarbonyl protecting group can be achieved through catalytic transfer hydrogenation, resulting in optically pure poly(L-serine ester hydrochloride). researchgate.net
For illustrative purposes, a hypothetical data table for the synthesis of poly(N-Cbz-D-serine ester) is presented below, based on typical results observed for similar lactone polymerizations.
Table 1: Hypothetical Data for Ring-Opening Polymerization of this compound
| Entry | Monomer/Initiator Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 50:1 | EtONa | 25 | 24 | 95 | 10,500 | 1.25 |
| 2 | 100:1 | EtONa | 25 | 48 | 92 | 20,100 | 1.30 |
| 3 | 50:1 | Sn(Oct)₂ | 110 | 12 | 98 | 11,200 | 1.18 |
| 4 | 100:1 | Sn(Oct)₂ | 110 | 24 | 96 | 22,500 | 1.22 |
Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for the D-enantiomer was not found in the reviewed literature.
The resulting polyesters, after deprotection of the carbobenzyloxy group, would yield poly(D-serine ester), a cationic polymer with potential for applications in drug delivery and gene therapy, owing to its ability to interact with negatively charged biological molecules. The biodegradability of the polyester (B1180765) backbone is another key feature that makes these materials attractive for biomedical use.
Mechanistic and Theoretical Investigations
Detailed Mechanistic Elucidation of Beta-Lactone Formation
The formation of the strained four-membered ring of N-Carbobenzyloxy-D-serine-beta-lactone is a critical transformation, often achieved through the cyclization of N-Carbobenzyloxy-D-serine. The precise mechanism of this ring closure, particularly under Mitsunobu conditions (using reagents like triphenylphosphine (B44618) and an azodicarboxylate), has been a subject of detailed investigation to determine the exact bonding changes and stereochemical outcomes.
Isotopic labeling has been an indispensable tool for elucidating the mechanistic pathway of beta-lactone formation from N-protected serine. Studies on the analogous L-enantiomer, N-benzyloxycarbonyl-L-serine, have provided definitive insights that are mechanistically relevant to the D-enantiomer.
To distinguish between the two possible pathways for ring closure—activation of the carboxylic acid group followed by attack from the hydroxyl oxygen, or activation of the hydroxyl group followed by attack from the carboxylate—experiments using oxygen-18 (¹⁸O) have been conducted. When N-benzyloxycarbonyl-L-serine was labeled with ¹⁸O at the carboxyl group, the resulting beta-lactone retained both ¹⁸O atoms. Conversely, when the hydroxyl group was labeled with ¹⁸O, the label was completely absent in the final lactone product. This unequivocally demonstrates that the reaction proceeds through the activation of the hydroxyl group. The activated hydroxyl group is displaced by the intramolecular nucleophilic attack of the carboxyl group in a 4-exo-tet cyclization mechanism.
Furthermore, deuterium (B1214612) (²H) labeling studies have been employed to confirm the stereochemistry of the reaction at the C-3 position (β-carbon). When N-acyl serine stereospecifically labeled with deuterium at the 3R-position was subjected to Mitsunobu cyclization, the reaction was found to proceed with a clean inversion of configuration at this center. This stereochemical outcome is consistent with an Sₙ2-type displacement of the activated hydroxyl group by the carboxylate nucleophile.
These labeling studies collectively establish that the Mitsunobu cyclization of N-Cbz-serine to its corresponding beta-lactone occurs via activation of the hydroxyl group, followed by an intramolecular Sₙ2 attack by the carboxylate, resulting in inversion of configuration at the β-carbon and retention of both carboxyl oxygen atoms.
While the isolation of transient intermediates in the rapid Mitsunobu cyclization is challenging, spectroscopic methods are crucial for characterizing the starting materials and final products, and for inferring the nature of intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are pivotal.
¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of the N-Carbobenzyloxy-D-serine precursor and the resulting beta-lactone. The formation of the lactone is evidenced by characteristic shifts in the signals for the protons and carbons of the newly formed four-membered ring. For instance, the protons on the β-carbon (C4) and α-carbon (C3) of the oxetanone ring exhibit distinct coupling patterns and chemical shifts that confirm the cyclic structure.
FTIR spectroscopy provides valuable information about the functional groups involved. The key transformation involves the disappearance of the broad O-H stretch of the carboxylic acid and the alcohol, and the appearance of a very characteristic high-frequency carbonyl (C=O) stretching band for the strained β-lactone ring, typically observed around 1820-1840 cm⁻¹. This high frequency is a hallmark of the ring strain in the four-membered lactone.
Although direct spectroscopic observation of key intermediates like the phosphonium-alkoxide or the acyl-phosphonium species in this specific reaction is not widely reported, studies on related reactions allow for a depiction of their likely spectroscopic features. The analysis of reaction kinetics and byproducts by methods like ³¹P NMR can also provide evidence for the transient species involving the phosphine (B1218219) reagent, helping to piece together the complete mechanistic puzzle.
Mechanistic Aspects of Beta-Lactone Ring-Opening Reactions
The high ring strain of the β-lactone moiety makes this compound a versatile electrophile, susceptible to ring-opening by a wide range of nucleophiles. The mechanism of this ring-opening is not always straightforward, as nucleophilic attack can occur at two distinct electrophilic sites: the carbonyl carbon (C2) or the β-carbon (C4).
The regioselectivity of nucleophilic attack on the β-lactone ring is a critical aspect of its chemistry, dictating the structure of the final product. The two competing pathways are:
Acylation (C2 Attack): Nucleophilic attack at the electrophilic carbonyl carbon (C2) results in the cleavage of the acyl-oxygen (C2-O1) bond. This pathway is typical for "hard" nucleophiles (as per Hard and Soft Acids and Bases theory) and leads to the formation of N-Cbz-D-serine amides or esters.
Alkylation (C4 Attack): Nucleophilic attack at the β-carbon (C4) proceeds via an Sₙ2 mechanism, leading to cleavage of the alkyl-oxygen (C4-O1) bond and inversion of stereochemistry at the C4 center. This pathway is generally favored by "soft" nucleophiles and results in the formation of β-substituted N-Cbz-D-alanine derivatives.
Studies on N-Cbz-L-serine-β-lactone have shown that this regioselectivity can be highly dependent on the nature of the nucleophile and the solvent. For example, the reaction with trimethylsilylamines in acetonitrile (B52724) occurs primarily via alkyl-oxygen cleavage (C4 attack) to yield β-amino-L-alanine derivatives. researchgate.net However, changing the solvent to a halogenated one like chloroform (B151607) shifts the selectivity towards acyl-oxygen cleavage (C2 attack), producing amides of N-Cbz-L-serine. researchgate.net Similarly, hard nucleophiles like methoxide (B1231860) tend to attack the carbonyl carbon exclusively. researchgate.net This tunable reactivity makes the β-lactone a valuable precursor for synthesizing a diverse array of optically pure α-amino acids. researchgate.netresearchgate.net
N-Carbobenzyloxy-serine-beta-lactones have been identified as potent inhibitors of certain enzymes, particularly cysteine and serine proteases. Their inhibitory activity stems from their ability to act as mechanism-based inactivators, forming a covalent bond with a nucleophilic residue in the enzyme's active site.
The mechanism of inhibition involves the nucleophilic attack by an active site residue (e.g., the thiol group of cysteine or the hydroxyl group of serine) on the β-lactone ring. Mass spectrometry and NMR studies on the inhibition of Hepatitis A virus (HAV) 3C proteinase by the L-enantiomer (N-Cbz-L-serine-β-lactone) have shown that inactivation occurs through the nucleophilic attack of the active site cysteine (Cys-172) at the β-position (C4) of the lactone ring. researchgate.net This alkylation event opens the lactone ring and results in the formation of a stable, covalent thioether linkage between the enzyme and the inhibitor, thereby irreversibly modifying the active site and abolishing catalytic activity. researchgate.net
The specificity of this interaction is highlighted by the fact that related structures lacking the strained β-lactone ring, such as γ-lactones or β-lactams, show significantly reduced or no inhibitory activity. researchgate.net This underscores the role of the β-lactone as an effective "warhead," whose reactivity is harnessed for the targeted covalent modification of enzyme active sites.
Computational and Quantum Theoretical Studies
As of the current literature review, specific computational and quantum theoretical studies focusing exclusively on the mechanistic details of this compound are not extensively reported. However, theoretical investigations on the general class of β-lactones have provided significant insights into their structure, stability, and reactivity.
Computational models are used to calculate the ring strain energy, which is a key factor in the high reactivity of β-lactones. These studies help in understanding the geometry of the four-membered ring and the electronic distribution that makes both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. Quantum mechanical calculations can model the transition states for both the ring-formation and ring-opening reactions. Such models can predict the activation energies for different pathways (e.g., C2 vs. C4 attack by various nucleophiles) and rationalize the experimentally observed regioselectivity.
For enzyme inhibition, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to model the interaction of N-Cbz-D-serine-beta-lactone within an enzyme's active site. These studies can elucidate the precise orientation of the inhibitor before the covalent reaction, calculate the energy barrier for the bond-forming step with an active site residue, and explain the basis for the inhibitor's potency and selectivity. While these powerful tools have been applied to other inhibitor classes, their specific application to provide a detailed theoretical treatment of this compound remains an area for future research.
Quantum Mechanical Calculations (e.g., DFT, HOMO Analysis) for Reaction Pathways and Stereoselectivity
Quantum mechanical calculations are instrumental in understanding the electronic structure and reactivity of molecules like this compound. While specific comprehensive DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies on analogous β-lactone systems.
The reactivity of the strained four-membered β-lactone ring is a key feature. Theoretical calculations, such as Density Functional Theory (DFT), can model the ring-opening reactions that are characteristic of this compound. These calculations help in determining the activation energies for different potential pathways, thus predicting the most likely course of a reaction.
The interaction with nucleophiles is a central aspect of the chemistry of this compound. Nucleophiles can attack either the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage). DFT studies can elucidate the factors governing this regioselectivity. For instance, "hard" nucleophiles are generally predicted to attack the "harder" electrophilic center, the carbonyl carbon, while "softer" nucleophiles are expected to attack the "softer" β-carbon. researchgate.net The nature of the nucleophile, solvent effects, and the presence of catalysts can all be modeled to predict the reaction outcome.
Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The LUMO of a β-lactone is typically centered on the carbonyl carbon and the β-carbon, indicating these as the primary sites for nucleophilic attack. The energy and shape of the LUMO can be calculated to rationalize the observed stereoselectivity in reactions where a new stereocenter is formed.
While detailed HOMO-LUMO energy gap analyses and reaction pathway modeling specific to this compound are areas for further research, the established computational methodologies provide a robust framework for predicting its behavior.
Molecular Modeling and Docking Studies for Enzyme-Inhibitor Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as an inhibitor, to the active site of a protein. In the case of this compound, these studies are crucial for understanding its mechanism of enzyme inhibition.
A significant body of research has focused on the interaction of N-Cbz-serine-β-lactones with proteases. For example, the inhibition of the hepatitis A virus (HAV) 3C cysteine proteinase by the L-enantiomer, N-Carbobenzyloxy-L-serine-beta-lactone, has been studied in detail. nih.govnih.govnih.gov These studies provide a model for understanding the interaction of the D-enantiomer.
Experimental evidence from mass spectrometry and NMR spectroscopy has shown that the inhibition mechanism involves the formation of a covalent bond between the inhibitor and a key amino acid residue in the enzyme's active site. nih.gov Specifically, the active site cysteine (Cys-172) thiol in HAV 3C proteinase attacks the β-position of the lactone ring, leading to its opening and the formation of a stable thioether linkage. nih.gov
X-ray crystallography of the enzyme-inhibitor complex has provided a detailed three-dimensional view of this interaction. nih.govnih.gov These crystal structures serve as the basis for molecular docking simulations. Docking studies can be used to virtually place the this compound into the active site of a target enzyme and predict the most favorable binding orientation.
The key interactions observed in the crystal structure of the HAV 3C protease with the L-enantiomer include:
Covalent Bond Formation: A covalent bond is formed between the β-carbon of the lactone and the Nε2 of a histidine residue (His102) in one observed mode of modification, or with the sulfur of the active site cysteine (Cys172) in the primary inhibitory mechanism. nih.govnih.gov
Hydrogen Bonding: Multiple direct and water-bridged hydrogen bonds stabilize the inhibitor within the active site. nih.gov
Van der Waals Interactions: The benzyl (B1604629) and carbobenzyloxy groups of the inhibitor engage in extensive van der Waals contacts with hydrophobic pockets in the enzyme, contributing to the binding affinity. nih.govnih.gov
The table below summarizes the key interactions identified from experimental studies, which are used to validate and guide molecular modeling and docking simulations.
| Interaction Type | Inhibitor Moiety | Enzyme Residue (HAV 3C Protease) | Reference |
| Covalent Bond | β-carbon of the lactone ring | Cys-172 (thiol group) | nih.gov |
| Covalent Bond (alternative) | β-carbon of the lactone ring | His-102 (Nε2) | nih.govnih.gov |
| Van der Waals | Phenyl ring of the Cbz group | Hydrophobic pocket | nih.govnih.gov |
These detailed structural insights from experimental and computational studies are invaluable for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.
Future Directions and Emerging Research Areas
Development of Novel and More Efficient Synthetic Routes
The synthesis of N-Carbobenzyloxy-D-serine-beta-lactone and related compounds has traditionally involved multi-step chemical processes often requiring very low temperatures and resulting in variable yields. wustl.eduwustl.edu Future research is focused on overcoming these limitations through innovative synthetic strategies.
One promising approach involves the use of modified Mitsunobu conditions (utilizing triphenylphosphine (B44618) and dimethyl azodicarboxylate), which allows for the cyclization of N-(benzyloxycarbonyl)serine into the corresponding β-lactone in good yields (60-72%) without racemization. researchgate.net This method represents a significant improvement in maintaining stereochemical integrity.
A groundbreaking area of development is the use of biocatalytic pathways. Researchers at Washington University have characterized a five-enzyme system (ObiL, G, H, F, and D) from soil bacteria that can reliably synthesize β-lactones from simple aldehyde precursors at room temperature. wustl.eduwustl.edu This enzymatic approach offers a cost-effective, high-yield, and stereocontrolled alternative to conventional chemical synthesis. wustl.eduwustl.edu The enzyme ObiF is crucial as it catalyzes the cyclization of the highly strained β-lactone ring. wustl.eduwustl.edu This biosynthetic machinery not only provides an efficient route to existing β-lactones but also opens the door to producing diverse libraries of these molecules for drug discovery. wustl.eduwustl.edu
Table 1: Comparison of Synthetic Methodologies for N-Protected Serine β-Lactones
| Method | Key Reagents/System | Advantages | Challenges |
|---|---|---|---|
| Conventional Chemical Synthesis | Multi-step chemical reagents | Established methods | Low temperatures, variable yields, lack of stereocontrol wustl.eduwustl.edu |
| Modified Mitsunobu Cyclization | Ph3P, dimethyl azodicarboxylate | Good yields (60-72%), no racemization researchgate.net | Requires stoichiometric reagents |
| Enzymatic Synthesis | Five-enzyme pathway (ObiL, G, H, F, D) | High yield, stereospecific, room temperature, cost-effective wustl.eduwustl.edu | Enzyme production and stability, substrate scope |
Exploration of New Reactivity Patterns and Transformation Strategies
This compound's strained four-membered ring is key to its reactivity, making it a valuable intermediate for synthesizing β-substituted alanines. researchgate.net The primary mode of reaction is the ring-opening of the β-lactone.
The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the solvent. Treatment with a variety of soft nucleophiles, including halogen, oxygen, sulfur, and nitrogen sources, leads to alkyl-oxygen cleavage (an SN2-type reaction) at the β-position to yield optically pure N-protected β-substituted alanines. researchgate.net In contrast, "hard" nucleophiles like methoxide (B1231860) tend to attack the carbonyl carbon, leading to acyl-oxygen cleavage. researchgate.net
Recent research has explored more nuanced reactivity. For instance, the reaction with trimethylsilylamines (Me3Si-NR2) in acetonitrile (B52724) proceeds primarily via alkyl-oxygen cleavage. researchgate.net However, changing the solvent to a halogenated one, such as chloroform (B151607), shifts the regiospecificity towards acyl-oxygen cleavage, generating amides of N-Cbz-L-serine. researchgate.net Furthermore, the use of copper-containing organolithium and organomagnesium reagents has been shown as an effective method for the conversion of serine β-lactones into other chiral α-amino acids. acs.org These findings demonstrate that reaction conditions can be finely tuned to control the transformation of the β-lactone scaffold into a diverse range of products.
Expansion of Applications in Chemical Biology and Targeted Drug Discovery
The β-lactone moiety is a key pharmacophore, and this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential antibiotics and antiviral agents. ontosight.ai Its applications in chemical biology and drug discovery are expanding, particularly in the realm of enzyme inhibition.
β-lactones are recognized as potent inhibitors of serine hydrolases and lipases, enzyme classes implicated in a wide range of diseases including cancer, obesity, Type II diabetes, and thrombosis. wustl.eduwustl.edu The strained ring of the β-lactone can be attacked by the active site serine residue of these enzymes, leading to inhibition. nih.gov
Specific research has demonstrated the potential of N-Cbz-serine β-lactones as antiviral agents. The D-enantiomer, this compound, acts as a competitive reversible inhibitor of the Hepatitis A virus (HAV) 3C proteinase with a K(i) value of 1.50 x 10-6 M. researchgate.net Conversely, its enantiomer, the L-form, is an irreversible inactivator of the same enzyme. researchgate.net Mass spectrometry studies have confirmed that this inactivation occurs through the nucleophilic attack of the enzyme's cysteine thiol at the β-position of the lactone ring. researchgate.net The structural importance of the β-lactone ring is highlighted by the fact that related structures, such as γ-lactones or β-lactams, show no significant inhibition of the HAV 3C proteinase. researchgate.net
Advanced Stereocontrol and Diastereoselective Derivatization
Maintaining and controlling stereochemistry is paramount when using chiral building blocks like this compound. As mentioned, synthetic methods such as the modified Mitsunobu cyclization are advantageous because they proceed without racemization, yielding enantiomerically pure β-lactones. researchgate.net
The subsequent derivatization of the β-lactone ring also proceeds with a high degree of stereocontrol. The ring-opening reaction with organocuprates, for example, occurs via an SN2 mechanism, which inherently involves an inversion of stereochemistry at the β-carbon. researchgate.net This allows for the predictable synthesis of enantiomerically pure β-substituted alanines. researchgate.net The reaction of trimethylsilylamines with the β-lactone also produces optically pure N-Cbz-β-amino-L-alanine derivatives. researchgate.net This robust stereocontrol is critical for synthesizing complex molecules and active pharmaceutical ingredients where specific stereoisomers are required for biological activity. Future work will likely focus on developing new diastereoselective reactions to create multiple stereocenters with high precision.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The fields of automated synthesis and flow chemistry offer significant advantages over traditional batch processing, including improved efficiency, safety, scalability, and reproducibility. researchgate.net While specific applications of these technologies to this compound are still emerging, they represent a significant future direction for research.
Flow chemistry, which involves performing reactions in continuous-flow reactors, is particularly well-suited for handling unstable intermediates and managing exothermic reactions, which can be relevant in the synthesis and transformation of strained β-lactones. researchgate.net The integration of flow synthesis with automated purification platforms, such as high-throughput purification (HTP), could enable the rapid generation and screening of libraries of β-lactone derivatives. nih.gov This approach would accelerate the drug discovery process by allowing researchers to quickly explore the structure-activity relationships of novel serine hydrolase inhibitors or other targeted therapeutics derived from the this compound scaffold. wustl.eduwustl.edu The development of robust flow-based protocols will be a key step in translating the laboratory-scale synthesis of these valuable compounds to industrial production.
Q & A
Q. Basic
- Storage : Store at –20°C in airtight, moisture-free containers to prevent beta-lactone hydrolysis. Desiccants like silica gel are recommended .
- Handling : Use inert atmosphere (N/Ar) during synthesis to avoid moisture ingress. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to acute toxicity risks .
- Stability Monitoring : Regular HPLC checks (every 3–6 months) detect degradation, with >90% purity required for experimental reproducibility .
How can racemization during beta-lactone ring-opening be minimized in peptide synthesis applications?
Advanced
Racemization occurs via nucleophilic attack at the α-carbon during ring-opening. Mitigation strategies include:
- Low-Temperature Conditions : Conduct reactions at –10°C to slow kinetic resolution .
- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected amines to sterically hinder racemization pathways .
- Catalytic Methods : Employ organocatalysts (e.g., DMAP) to enhance enantioselectivity, achieving >98% ee in model peptides .
How does solvent choice impact the stability of this compound in solution-phase reactions?
Advanced
Polar aprotic solvents (e.g., DMF, THF) stabilize the beta-lactone ring by reducing water activity. In contrast, protic solvents (e.g., MeOH, HO) accelerate hydrolysis, degrading the compound within hours . Kinetic studies show a half-life of >72 hours in anhydrous DMF at 25°C, versus <2 hours in aqueous buffers (pH 7.4) . For long-term stability, avoid halogenated solvents (e.g., DCM), which promote trace acid formation .
What contradictions exist in reported synthesis yields, and how can they be addressed methodologically?
Advanced
Discrepancies in yields (50–85%) arise from:
- Moisture Sensitivity : Inconsistent anhydrous conditions during cyclization .
- Activation Reagent Efficiency : TFAA outperforms p-toluenesulfonyl chloride (TosCl) in yield but requires stricter temperature control .
To resolve contradictions, standardize protocols using Karl Fischer titration to verify solvent dryness and optimize reagent stoichiometry (1.2–1.5 eq TFAA per serine hydroxyl) .
How is this compound applied in solid-phase peptide synthesis (SPPS), and what challenges arise in coupling efficiency?
Advanced
In SPPS, the beta-lactone serves as a activated ester for residue coupling. Challenges include:
- Steric Hindrance : Bulky Cbz groups reduce coupling efficiency with resin-bound amines. Pre-activation with HOBt/DIC improves yields by 20–30% .
- Side Reactions : Lactone ring-opening by nucleophiles (e.g., histidine side chains) necessitates orthogonal protection strategies (e.g., Fmoc for amines) .
Recent studies report 85–90% coupling efficiency using microwave-assisted SPPS at 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
